Octadeca-7,9,12-trien-5-ynoic acid
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Overview
Description
Octadeca-7,9,12-trien-5-ynoic acid is a unique unsaturated fatty acid with a complex structure that includes multiple double bonds and a triple bond. This compound is notable for its potential biological activities and its presence in certain marine organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkyne formation: Using reagents like sodium acetylide or lithium acetylide to introduce triple bonds.
Double bond formation: Employing Wittig reactions or olefin metathesis to create double bonds.
Industrial Production Methods
Industrial production methods for octadeca-7,9,12-trien-5-ynoic acid are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimizing the above synthetic routes for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Octadeca-7,9,12-trien-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The presence of multiple double bonds makes it susceptible to oxidation, forming epoxides or hydroxylated products.
Reduction: Hydrogenation can reduce the double and triple bonds to form saturated derivatives.
Substitution: The triple bond can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like sodium amide (NaNH2) or organolithium reagents.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted alkynes.
Scientific Research Applications
Octadeca-7,9,12-trien-5-ynoic acid has several scientific research applications, including:
Chemistry: Studying its reactivity and synthesis can provide insights into the behavior of polyunsaturated fatty acids.
Medicine: Exploring its effects on cellular pathways and potential therapeutic applications.
Mechanism of Action
The mechanism of action of octadeca-7,9,12-trien-5-ynoic acid involves its interaction with cellular membranes and enzymes. It has been shown to inhibit cathepsin B, a lysosomal cysteine protease, by binding to its active site. This inhibition can affect various cellular pathways, including those involved in inflammation and cell death .
Comparison with Similar Compounds
Similar Compounds
Octadeca-9,12,15-trienoic acid: Another polyunsaturated fatty acid with three double bonds but no triple bond.
Octadeca-9,12,15-trienyl ester: An ester derivative of octadeca-9,12,15-trienoic acid.
Docosyl ester: A longer-chain ester with similar unsaturation patterns.
Uniqueness
Octadeca-7,9,12-trien-5-ynoic acid is unique due to its combination of double and triple bonds, which confer distinct chemical reactivity and biological activities compared to other polyunsaturated fatty acids .
Properties
CAS No. |
76152-32-4 |
---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
octadeca-7,9,12-trien-5-ynoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-12H,2-5,8,15-17H2,1H3,(H,19,20) |
InChI Key |
ZHPHSHNAYWIUFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CC=CC#CCCCC(=O)O |
Origin of Product |
United States |
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